![molecular formula C9H7ClN2O B1425768 5-(3-Chlorophenyl)-1,2-oxazol-3-amine CAS No. 1480388-66-6](/img/structure/B1425768.png)
5-(3-Chlorophenyl)-1,2-oxazol-3-amine
Overview
Description
5-(3-Chlorophenyl)-1,2-oxazol-3-amine (5CPO) is an organic compound that has been studied for its potential applications in a variety of scientific fields. 5CPO has been used in research studies in the fields of biochemistry, physiology, pharmacology, and other areas of science.
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds with a 5-(4-chlorophenyl)-1,2-oxazol-3-amine structure exhibit significant antibacterial activity. For instance, a study involving the synthesis and evaluation of novel heterocyclic compounds showed that these compounds demonstrate good antibacterial action against bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).
Anticancer Potential
There is evidence suggesting that derivatives of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine may have anticancer properties. A study synthesizing novel 1,2,4-triazolin-3-one derivatives highlighted the efficacy of these compounds against various cancer cell lines, including leukemia and breast cancer, demonstrating their potential as anticancer agents (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of various heterocyclic compounds. Studies have demonstrated the use of this chemical in creating functionally substituted isoxazoles, which are important in various chemical syntheses (Potkin, Petkevich, & Zalesskaya, 2009).
Antimicrobial Activities
Compounds derived from this compound have shown promise in antimicrobial applications. Research on novel 1,2,4-Triazole derivatives synthesized from this chemical has indicated good to moderate antimicrobial activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking Studies
Recent advancements include the use of this compound in molecular docking studies. These studies are significant in exploring the potential utilization of these compounds to combat microbial resistance to pharmaceutical drugs, indicating a new avenue for antimicrobial research (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
5-(3-chlorophenyl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVSXBAFUJIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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